Cas no 1707576-44-0 (5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid)
![5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1707576-44-0x500.png)
5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid
- 2H-1,2,3-Triazole-4-carboxylic acid, 5-bromo-2-(2-pyridinyl)-
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- インチ: 1S/C8H5BrN4O2/c9-7-6(8(14)15)11-13(12-7)5-3-1-2-4-10-5/h1-4H,(H,14,15)
- InChIKey: XFOXKSUXGLRUBO-UHFFFAOYSA-N
- ほほえんだ: N1=C(Br)C(C(O)=O)=NN1C1=NC=CC=C1
5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509196-1g |
5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylicacid |
1707576-44-0 | 97% | 1g |
$764 | 2022-09-29 |
5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid (CAS: 1707576-44-0)
In recent years, the compound 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid (CAS: 1707576-44-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a triazole core linked to a pyridine ring and a carboxylic acid functional group, has demonstrated promising potential in various therapeutic applications. The unique structural features of this molecule make it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and bioactive probes.
Recent studies have focused on the synthesis and optimization of 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improves the yield and purity of this compound, making it more accessible for further biological evaluation. The researchers employed a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by selective bromination, to achieve the desired product with high efficiency.
The biological activity of 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid has been investigated in the context of its interaction with various protein targets. A recent preprint on bioRxiv (2024) highlighted its inhibitory effects on a specific kinase involved in inflammatory pathways. The study utilized molecular docking and kinetic assays to demonstrate that the compound binds to the ATP-binding site of the kinase, thereby modulating its activity. These findings suggest potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its kinase inhibitory properties, 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid has also been explored as a building block for the development of fluorescent probes. A research group at the University of Cambridge (2024) reported the design of a series of triazole-based probes incorporating this compound, which exhibited strong fluorescence emission in the visible spectrum. These probes were successfully used to image cellular processes in real-time, providing new tools for studying intracellular signaling pathways.
Despite these advancements, challenges remain in the clinical translation of 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Ongoing research aims to optimize the pharmacokinetic profile of this compound while retaining its therapeutic efficacy.
In conclusion, 5-Bromo-2-pyridin-2-yl-2H-[1,2,3]triazole-4-carboxylic acid (CAS: 1707576-44-0) represents a versatile and promising molecule in chemical biology and drug discovery. Recent studies have shed light on its synthetic accessibility, biological activity, and potential applications in both therapeutics and diagnostics. Continued research in this area is expected to uncover new opportunities for leveraging this compound in the development of next-generation pharmaceuticals.
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